Isopropyl [5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate Isopropyl [5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0967191
InChI: InChI=1S/C17H19NO4S/c1-4-12-5-7-13(8-6-12)9-14-16(20)18(17(21)23-14)10-15(19)22-11(2)3/h5-9,11H,4,10H2,1-3H3/b14-9+
SMILES: CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC(C)C
Molecular Formula: C17H19NO4S
Molecular Weight: 333.4 g/mol

Isopropyl [5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

CAS No.:

Cat. No.: VC0967191

Molecular Formula: C17H19NO4S

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl [5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate -

Specification

Molecular Formula C17H19NO4S
Molecular Weight 333.4 g/mol
IUPAC Name propan-2-yl 2-[(5E)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Standard InChI InChI=1S/C17H19NO4S/c1-4-12-5-7-13(8-6-12)9-14-16(20)18(17(21)23-14)10-15(19)22-11(2)3/h5-9,11H,4,10H2,1-3H3/b14-9+
Standard InChI Key YFZIOSXVYZNMBE-NTEUORMPSA-N
Isomeric SMILES CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC(C)C
SMILES CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC(C)C
Canonical SMILES CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator